

Spectroscopic Profile of Diethyl ethyl(1-methylbutyl)malonate: A Technical Guide

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Compound of Interest

Compound Name:	Diethyl ethyl(1-methylbutyl)malonate
Cat. No.:	B031769

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This technical guide provides a comprehensive overview of the spectral data for **Diethyl ethyl(1-methylbutyl)malonate** (CAS No. 76-72-2), a key intermediate in organic synthesis. This document presents available spectroscopic information for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy. While experimentally obtained quantitative data for ¹H and ¹³C NMR are not publicly available in detail, this guide includes predicted spectral data based on the compound's structure and comparison with analogous molecules. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

Diethyl ethyl(1-methylbutyl)malonate, with the molecular formula C₁₄H₂₆O₄, is a disubstituted derivative of diethyl malonate. Its structure consists of a central malonic ester core substituted with both an ethyl and a 1-methylbutyl group.

Property	Value
IUPAC Name	diethyl 2-ethyl-2-(pentan-2-yl)propanedioate
Molecular Formula	C ₁₄ H ₂₆ O ₄
Molecular Weight	258.35 g/mol
CAS Number	76-72-2

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and integrations for **Diethyl ethyl(1-methylbutyl)malonate**. These predictions are based on standard chemical shift values and the electronic environment of the protons in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 4.20	Quartet	4H	-O-CH ₂ -CH ₃ (ester ethyl groups)
~ 1.90	Multiplet	2H	-CH ₂ -CH ₃ (malonate ethyl group)
~ 1.80	Multiplet	1H	-CH(CH ₃)-CH ₂ -CH ₂ -CH ₃ (1-methylbutyl group)
~ 1.25	Triplet	6H	-O-CH ₂ -CH ₃ (ester ethyl groups)
~ 1.10 - 1.40	Multiplet	4H	-CH(CH ₃)-CH ₂ -CH ₂ -CH ₃ (1-methylbutyl group)
~ 0.90	Doublet	3H	-CH(CH ₃)-CH ₂ -CH ₂ -CH ₃ (1-methylbutyl group)
~ 0.85	Triplet	3H	-CH ₂ -CH ₃ (malonate ethyl group)
~ 0.85	Triplet	3H	-CH(CH ₃)-CH ₂ -CH ₂ -CH ₃ (1-methylbutyl group)

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for **Diethyl ethyl(1-methylbutyl)malonate** are summarized below. These values are estimated based on the carbon types and their neighboring functional groups.

Chemical Shift (δ , ppm)	Carbon Assignment
~ 171	C=O (Ester carbonyls)
~ 61	-O-CH ₂ -CH ₃ (Ester ethyl groups)
~ 58	Quaternary C
~ 40	-CH(CH ₃)- (1-methylbutyl group)
~ 35	-CH ₂ -CH ₂ -CH ₃ (1-methylbutyl group)
~ 25	-CH ₂ -CH ₃ (Malonate ethyl group)
~ 23	-CH ₂ -CH ₂ -CH ₃ (1-methylbutyl group)
~ 17	-CH ₃ (1-methylbutyl group)
~ 14	-O-CH ₂ -CH ₃ (Ester ethyl groups)
~ 14	-CH(CH ₃)-CH ₂ -CH ₂ -CH ₃ (1-methylbutyl group)
~ 8	-CH ₂ -CH ₃ (Malonate ethyl group)

Infrared (IR) Spectral Data

The IR spectrum of **Diethyl ethyl(1-methylbutyl)malonate** is characterized by strong absorption bands corresponding to the C=O stretching of the ester groups.[\[1\]](#) Additional bands for C-H and C-O stretching are also prominent. While a detailed peak list is not available, the key absorption bands are expected in the following regions. The acquisition of an FTIR spectrum has been documented using a capillary cell with the neat liquid.[\[2\]](#)

Wavenumber (cm ⁻¹)	Vibration Type
~ 2960 - 2850	C-H stretching (alkane)
~ 1750 - 1730	C=O stretching (ester)
~ 1465	C-H bending (alkane)
~ 1375	C-H bending (alkane)
~ 1250 - 1000	C-O stretching (ester)

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra of **Diethyl ethyl(1-methylbutyl)malonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 10-20 mg of **Diethyl ethyl(1-methylbutyl)malonate**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing ($\delta = 0.00$ ppm).
- ^1H NMR Spectroscopy:
 - Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
 - Typical acquisition parameters:
 - Pulse Angle: 30-45°
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16
- ^{13}C NMR Spectroscopy:
 - Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
 - Typical acquisition parameters:
 - Pulse Angle: 30-45°

- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 128-1024 (or more, depending on sample concentration)
 - Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

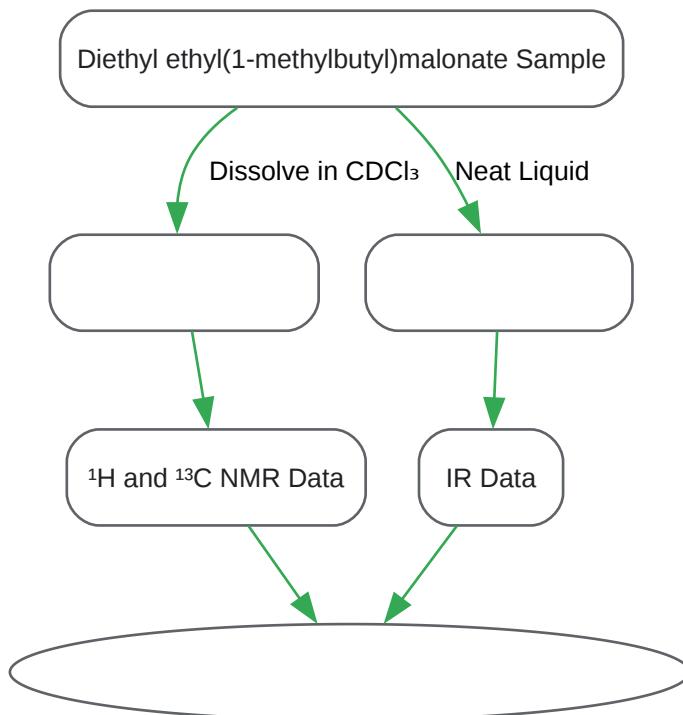
Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a small drop of **Diethyl ethyl(1-methylbutyl)malonate** directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
 - Alternatively, for transmission IR, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.
- Data Acquisition:
 - Record the spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
 - Collect a background spectrum of the clean ATR crystal or empty salt plates prior to the sample measurement and subtract it from the sample spectrum.

Visualizations

The following diagrams illustrate the chemical structure of **Diethyl ethyl(1-methylbutyl)malonate** and a conceptual workflow for its spectroscopic analysis.

Caption: Chemical structure of **Diethyl ethyl(1-methylbutyl)malonate**.

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Caption: Workflow for Spectroscopic Analysis.

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of Diethyl ethyl(1-methylbutyl)malonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031769#spectral-data-for-diethyl-ethyl-1-methylbutyl-malonate-nmr-ir>]

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